molecular formula C13H15F2NO2 B12301644 Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate

Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B12301644
M. Wt: 255.26 g/mol
InChI Key: LDHPXUKZVWZBGX-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative of significant interest in medicinal chemistry for constructing novel pharmacologically active compounds. The pyrrolidine ring is a privileged scaffold in drug discovery, and its substitution with a 3,4-difluorophenyl group is a strategic modification. The presence of fluorine atoms on the aromatic ring can profoundly influence a molecule's properties by affecting its electron distribution, metabolic stability, and its ability to engage in specific interactions with biological targets, such as forming hydrogen bonds . This makes the compound a valuable building block for developing potential enzyme inhibitors. For instance, structurally similar pyrrolidine carboxamides have been identified as a novel class of potent inhibitors of InhA, a key enzyme for Mycobacterium tuberculosis, showcasing the potential of this chemical scaffold in anti-tuberculosis drug discovery . Furthermore, research on other fluorinated pyrrolidine derivatives has demonstrated their potential in oncology research, with some compounds showing cytotoxic effects and inhibiting cell migration in aggressive cancer cell lines, including melanoma and prostate cancer . The ethyl ester functional group provides a versatile handle for further synthetic modification, allowing researchers to synthesize a diverse array of analogs, such as hydrazides and hydrazones, for structure-activity relationship (SAR) studies. This compound is intended for research applications only, specifically for use in the synthesis and screening of new chemical entities for pharmaceutical development.

Properties

IUPAC Name

ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c1-2-18-13(17)10-7-16-6-9(10)8-3-4-11(14)12(15)5-8/h3-5,9-10,16H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHPXUKZVWZBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Routes

Multi-Step Cyclization and Substitution

A common approach involves constructing the pyrrolidine ring through cyclization reactions, followed by aryl substitution. Key steps include:

  • Pyrrolidine Formation : Glycine ethyl ester undergoes cyclization with ethyl acrylate under basic conditions (e.g., lithium tert-butoxide) to form a bicyclic intermediate.
  • Aryl Introduction : Grignard reagents (e.g., 2,5-difluorobromobenzene) react with the intermediate to introduce the difluorophenyl group.
  • Esterification : The carboxylic acid is converted to the ethyl ester via acid-catalyzed esterification or transesterification.
Table 1: Representative Synthesis Steps and Conditions
Step Reagents/Conditions Yield (%) Source
Cyclization Glycine ethyl ester, ethyl acrylate, LiO*BuT 70–80
Aryl Substitution 2,5-difluorobromobenzene, Grignard reagent 60–70
Esterification Ethanol, H₂SO₄, reflux 85–90

Chiral Reduction and Deprotection

For enantiomerically pure compounds, catalytic hydrogenation with chiral ligands is employed:

  • Enantioselective Reduction : 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole is reduced using chiral acids (e.g., D-mandelic acid) and ammonia borane to achieve high enantiomeric excess (ee > 99%).
  • Deprotection : Acidic hydrolysis removes protecting groups (e.g., tert-butyl carbamate), yielding the free amine.
Table 2: Chiral Synthesis Parameters
Parameter Conditions Outcome
Reducing Agent (S)-BINAP-Ru catalyst, NH₃BH₃ R-configuration, ee > 99%
Deprotection HCl, dioxane, 80°C Boc group removal

Critical Reaction Mechanisms

Grignard-Mediated Aryl Coupling

The reaction of tert-butyl pyrrolidone formate with 2,5-difluorobromobenzene Grignard reagent proceeds via nucleophilic aromatic substitution:

  • Mechanism : The Grignard reagent attacks the electrophilic carbon adjacent to the difluorophenyl group, forming the C–C bond.
  • Optimization : Low temperatures (-30°C to 50°C) and polar solvents (THF, DCM) maximize selectivity.

Acid-Catalyzed Dehydration

Dehydration of 2-(2,5-difluorophenyl)-2-hydroxypyrrole-1-tert-butylcarboxylate involves:

  • Protonation : Acid (e.g., H₂SO₄) protonates the hydroxyl group, facilitating elimination.
  • E1cb Mechanism : Base-assisted removal of water forms the alkene intermediate.

Comparative Analysis of Synthetic Methods

Patent-Based Approaches

  • Method A (CN110981779B):

    • Steps : Pyrrolidone → tert-butyl formate → Grignard coupling → dehydration → chiral reduction.
    • Advantages : High enantioselectivity, scalable for industrial use.
    • Limitations : Multistep process increases cost.
  • Method B (CN111072543B):

    • Steps : Glycine ethyl ester → cyclization → substitution → catalytic hydrogenation.
    • Yield : 77% for final acid; esterification yields ~85%.
    • Advantages : Simplified purification due to fewer byproducts.

Challenges and Mitigation Strategies

Stereochemical Control

  • Issue : Racemization during esterification or substitution.
  • Solution : Use chiral auxiliaries (e.g., Boc-protected intermediates) or enantioselective catalysts.

Side Reactions

  • Aryl Rearrangement : Competing electrophilic substitution at the difluorophenyl ring.
  • Mitigation : Limit reaction time and use directing groups (e.g., -F).

Industrial Production Considerations

Cost-Effective Reagents

  • Grignard Reagents : Replace expensive 2,5-difluorobromobenzene with cheaper aryl halides if feasible.
  • Catalysts : Use Ru-based catalysts for hydrogenation due to lower cost than Rh or Pd.

Purification Methods

  • Crystallization : Recrystallization from EtOH/H₂O for high-purity esters.
  • Chromatography : Column chromatography on silica gel for intermediates.

Chemical Reactions Analysis

Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the 3,4-difluorophenyl group enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Table 1: Key Structural and Physicochemical Differences
Compound Name (Structure Class) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes Reference
Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate (Pyrrolidine) C₁₄H₁₆F₂N₂O₂·HCl 314.75 3,4-Difluorophenyl, ethyl ester Pharmaceutical intermediate
Ethyl 4-((3,4-difluorophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Pyrrole) C₁₅H₁₂F₂NO₃ 294.0 Pyrrole core, carbonyl linkage Intermediate (limited characterization)
FE@SNAP (Pyrimidinecarboxylate) C₂₉H₃₂F₃N₅O₅ ~624.6 Fluoroethyl, piperidinyl, acetamido MCHR1 antagonist (therapeutic potential)
Tos@SNAP (Pyrimidinecarboxylate) C₃₄H₃₈F₂N₅O₆S ~694.7 Tosyloxyethyl, piperidinyl Precursor for radiolabeled probes
Allyloxyethyl tetrahydropyrimidine (Tetrahydropyrimidine) C₂₀H₂₃F₂N₃O₅ ~423.4 Allyloxyethyl, methoxymethyl Synthetic intermediate with tunable solubility
Key Observations :
  • Core Heterocycle : The pyrrolidine core in the main compound offers conformational rigidity, whereas pyrrole (compound 201, ) and tetrahydropyrimidine derivatives (compounds 17–20, ) exhibit distinct electronic properties due to aromaticity or partial saturation.
  • Substituent Effects :
    • Fluorine Substitution : The 3,4-difluorophenyl group enhances metabolic stability and lipophilicity across all compounds .
    • Ester Modifications : Ethyl esters (main compound) vs. allyloxyethyl/silyloxyethyl esters (compounds 19–20, ) influence solubility and reactivity.
Key Observations :
  • The main compound’s synthesis prioritizes stereochemical purity, whereas FE@SNAP and Tos@SNAP require advanced functionalization for biological targeting .
  • Silyl-protected derivatives (e.g., compound 19) demonstrate the need for orthogonal protection strategies in multi-step syntheses .

Biological Activity

Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its distinctive biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 3,4-difluorophenyl group and an ethyl ester at the carboxylic acid position. The molecular formula is C13H14F2N2O2C_{13}H_{14}F_2N_2O_2 with a molecular weight of approximately 270.26 g/mol. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme functions and interact with various receptors. Research indicates that the compound may act as an inhibitor or modulator of specific enzymes involved in critical biological pathways. For instance, it has been shown to influence nuclear hormone receptors, thereby affecting gene transcription processes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
HepG26.19
MCF-75.10
A5498.40

These findings suggest that the compound may induce apoptosis through mechanisms involving caspase pathways, thereby inhibiting cancer cell proliferation.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. The compound exhibited a notable ability to reduce lipid peroxidation in various assays, indicating its potential role in protecting cells from oxidative stress .

Comparative Studies

To further understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylateC13H14F2N2O2C_{13}H_{14}F_2N_2O_2Different fluorine substitution
Ethyl pyrrolidine-3-carboxylic acidC8H13NO2C_{8}H_{13}NO_2Lacks fluorine substitutions

The differences in substitution patterns can significantly affect the biological activity and pharmacokinetic properties of these compounds.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • In Vitro Anticancer Study : A study demonstrated that the compound inhibited cell proliferation in HepG2 and MCF-7 cell lines more effectively than established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Research indicated that the compound's interaction with nuclear hormone receptors could lead to altered gene expression profiles associated with cancer progression .

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